6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylpyrimidinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyclopropyl and dimethyl groups. The piperazinyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules, which could lead to the development of new biochemical tools.
Medicine: The compound’s potential therapeutic effects are explored, particularly in the context of its interactions with specific biological targets.
Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into binding sites on target molecules, where it can exert its effects by stabilizing or destabilizing specific conformations.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): This compound shares a similar pyrimidine core but differs in its substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazinyl group but has a different core structure.
5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide: This compound has a similar piperazinyl group but a different overall structure.
Uniqueness
The uniqueness of 6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity
Properties
Molecular Formula |
C18H24N6O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C18H24N6O/c1-12-13(2)20-17(14-4-5-14)21-18(12)24-8-6-23(7-9-24)15-10-16(25)22(3)11-19-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
HGAPJMLNAKMLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=O)N(C=N3)C)C4CC4)C |
Origin of Product |
United States |
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